molecular formula C8H15NO3S B2942535 N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide CAS No. 2197712-41-5

N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide

Cat. No.: B2942535
CAS No.: 2197712-41-5
M. Wt: 205.27
InChI Key: FAMSKBHMYGGORM-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C6H13NO3S and a molecular weight of 179.23 g/mol. It is known for its potential therapeutic and industrial applications, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide involves several steps. One common method includes the reaction of cyclobutylamine with methylcyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity while minimizing production costs. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halides, nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxycyclobutyl)methanesulfonamide: Similar structure but lacks the methyl group on the cyclopropane ring.

    N-methylcyclopropanesulfonamide: Similar structure but lacks the hydroxycyclobutyl group.

    Cyclobutylamine derivatives: Compounds with similar cyclobutylamine core but different substituents

Uniqueness

N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide is unique due to its combination of a hydroxycyclobutyl group and a methylcyclopropanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-9(7-4-5-8(7)10)13(11,12)6-2-3-6/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMSKBHMYGGORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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